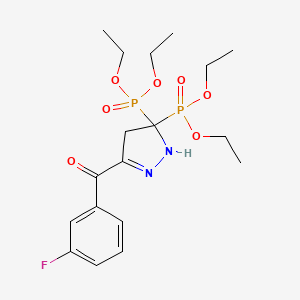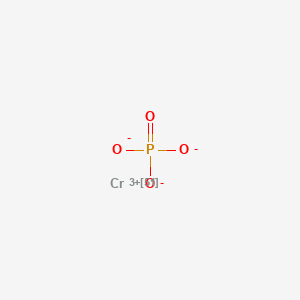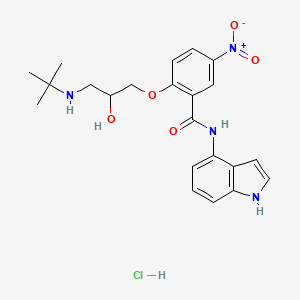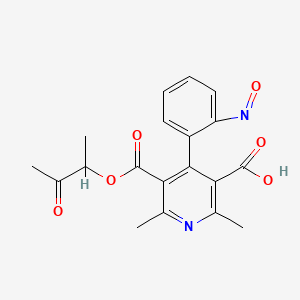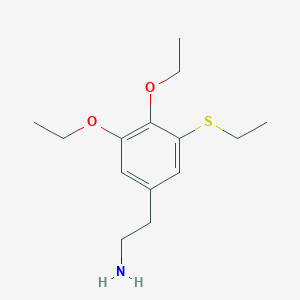![molecular formula C12H11ClN4O3S B12761654 Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- CAS No. 40837-23-8](/img/structure/B12761654.png)
Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- is a complex organic compound characterized by its unique structure, which includes a chloropyrazinyl group, an aminosulfonyl group, and a phenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- typically involves multiple steps:
Formation of the Chloropyrazinyl Intermediate: The initial step involves the chlorination of pyrazine to form 3-chloropyrazine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination Reaction: The chloropyrazine intermediate is then subjected to an amination reaction with a suitable amine to introduce the amino group.
Sulfonylation: The resulting amino compound undergoes sulfonylation using reagents like sulfonyl chloride to form the aminosulfonyl derivative.
Coupling with Phenylacetamide: Finally, the aminosulfonyl derivative is coupled with phenylacetamide under appropriate conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminosulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.
Substitution: The chloropyrazinyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted pyrazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving aberrant protein functions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity profile makes it suitable for applications in polymer science and surface coatings.
Wirkmechanismus
The mechanism of action of Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrazinyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the aminosulfonyl group may participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: This compound has a similar structure but with a methylisoxazolyl group instead of a chloropyrazinyl group.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: This compound features an aminophenyl group in place of the chloropyrazinyl group.
Uniqueness
Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- is unique due to the presence of the chloropyrazinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
40837-23-8 |
|---|---|
Molekularformel |
C12H11ClN4O3S |
Molekulargewicht |
326.76 g/mol |
IUPAC-Name |
N-[4-[(3-chloropyrazin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C12H11ClN4O3S/c1-8(18)16-9-2-4-10(5-3-9)21(19,20)17-12-11(13)14-6-7-15-12/h2-7H,1H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
OPQHCQPFIZMSPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



